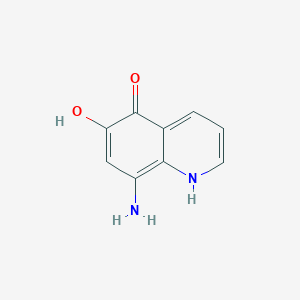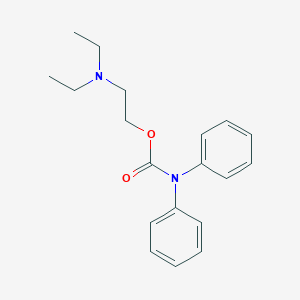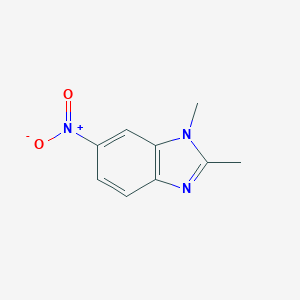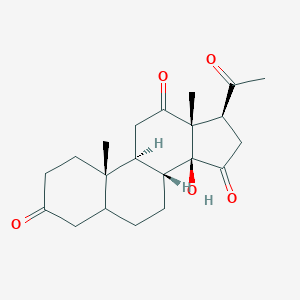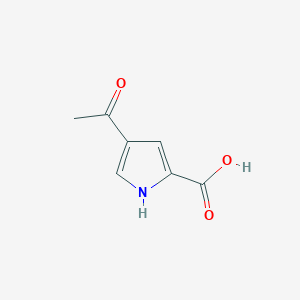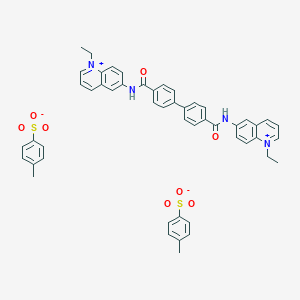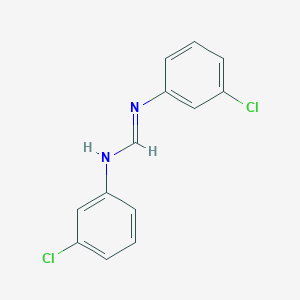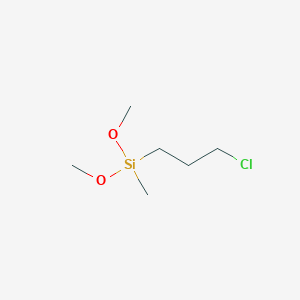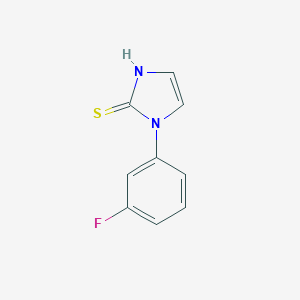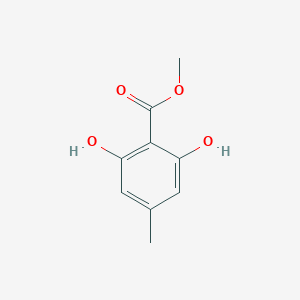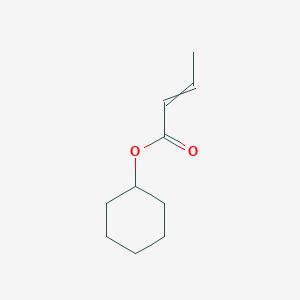![molecular formula C14H9F3O2S B101341 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid CAS No. 16174-88-2](/img/structure/B101341.png)
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid, also known as TFMPBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFMPBA is a member of the benzoic acid family, which is widely used in the pharmaceutical industry as a precursor for the synthesis of various drugs. In
Mecanismo De Acción
The exact mechanism of action of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is not fully understood, but it is believed to act as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has also been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Efectos Bioquímicos Y Fisiológicos
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to reduce the production of ROS and pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is its high potency and selectivity for COX-2 inhibition, which makes it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. However, one of the main limitations of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid. One potential direction is the development of new derivatives of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the potential applications of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid in the treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders. Finally, the use of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid as a probe molecule for the detection of heavy metal ions in environmental samples is an area of research that has significant potential for future development.
Métodos De Síntesis
The synthesis of 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid involves the reaction of 2-mercaptobenzoic acid with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid as a white crystalline solid with a melting point of 270-272°C and a molecular weight of 344.32 g/mol.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has also been investigated for its potential use in the synthesis of novel materials, such as metal-organic frameworks and supramolecular polymers. In environmental science, 2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid has been used as a probe molecule for the detection of heavy metal ions in water and soil samples.
Propiedades
Número CAS |
16174-88-2 |
|---|---|
Nombre del producto |
2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid |
Fórmula molecular |
C14H9F3O2S |
Peso molecular |
298.28 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)phenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C14H9F3O2S/c15-14(16,17)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19) |
Clave InChI |
JFNWLZMHYFDRNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)C(F)(F)F |
Otros números CAS |
16174-88-2 |
Sinónimos |
2-{[3-(trifluoromethyl)phenyl]thio}benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



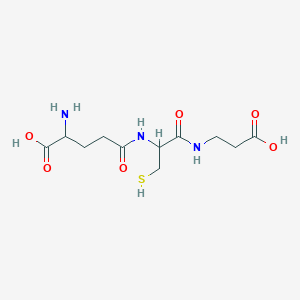
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
